![molecular formula C16H13N3S2 B498786 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole CAS No. 328964-89-2](/img/structure/B498786.png)
2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole
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Overview
Description
“2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine dihydrochloride” is a compound that is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C10H15Cl2N3 and a molecular weight of 248.15 .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine dihydrochloride” has been analyzed using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine”, include a molecular weight of 175.23 g/mol, a XLogP3-AA of 0.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts .
Scientific Research Applications
Anticancer and Antimicrobial Applications : Benzothiazoles, particularly those containing the 2-arylbenzothiazole moiety, have been identified as potential antitumor agents, demonstrating a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. These compounds, due to their structural simplicity and synthetic accessibility, offer a promising avenue for the development of new chemotherapeutic agents, especially in cancer treatment. The importance of the benzothiazole nucleus in drug discovery is highlighted by its ability to serve as a ligand to various biomolecules, facilitating the development of therapies for numerous ailments. This versatility underscores the increasing significance of benzothiazole derivatives in medicinal chemistry and pharmacotherapy (Kamal, Hussaini, & Malik, 2015).
Chemical Variability and Properties : The chemistry of benzothiazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, exhibits fascinating variability. These compounds display diverse properties such as spectroscopic characteristics, structural features, magnetic properties, and biological and electrochemical activities. The versatility and potential areas of interest identified in these reviews suggest ample opportunities for further research and development in both the chemical and biological domains, emphasizing the unexplored analogues that might hold promising applications (Boča, Jameson, & Linert, 2011).
Structural Modifications and Drug Development : Recent research has focused on structural modifications of the benzothiazole scaffold to develop new antitumor agents. These efforts have yielded a variety of benzothiazole derivatives and conjugates with significant anticancer activity. The promising biological profile of these compounds, coupled with their synthetic accessibility, highlights the potential of benzothiazole derivatives in cancer chemotherapy. Despite the encouraging results observed in clinical studies, further characterization of their toxicity is necessary for their safe use as drugs (Ahmed et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-19-13-8-4-2-6-11(13)17-15(19)10-20-16-18-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHBXMJRSNVSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole |
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